molecular formula C8H7Cl3 B1593795 1-(Chloromethyl)-4-(dichloromethyl)benzene CAS No. 7398-44-9

1-(Chloromethyl)-4-(dichloromethyl)benzene

Cat. No.: B1593795
CAS No.: 7398-44-9
M. Wt: 209.5 g/mol
InChI Key: VQJFMEVGEQWOFW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(dichloromethyl)benzene is an organic compound with the molecular formula C8H7Cl3 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and a dichloromethyl group at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-(dichloromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of toluene derivatives. For instance, the reaction of 4-methylbenzyl chloride with chlorine gas under controlled conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure the selective chlorination of the methyl groups without affecting the benzene ring. Catalysts and specific reaction temperatures are employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-(dichloromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl and dichloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions.

    Reduction Reactions: Reduction of the chloromethyl and dichloromethyl groups can yield the corresponding methyl and methylene derivatives.

Common Reagents and Conditions:

    Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products:

    Substitution: Products include substituted benzyl derivatives.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include toluene derivatives.

Scientific Research Applications

1-(Chloromethyl)-4-(dichloromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(dichloromethyl)benzene involves its interaction with nucleophiles and electrophiles. The chloromethyl and dichloromethyl groups are reactive sites that can undergo substitution and addition reactions. The benzene ring provides stability and resonance, which influences the reactivity of the substituents. Molecular targets and pathways include nucleophilic attack on the chloromethyl groups and electrophilic aromatic substitution on the benzene ring .

Comparison with Similar Compounds

  • 1-(Chloromethyl)-2-(dichloromethyl)benzene
  • 1-(Chloromethyl)-3-(dichloromethyl)benzene
  • 1-(Chloromethyl)-4-(chloromethyl)benzene

Comparison: 1-(Chloromethyl)-4-(dichloromethyl)benzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions. The presence of both chloromethyl and dichloromethyl groups provides a versatile platform for various chemical transformations .

Properties

IUPAC Name

1-(chloromethyl)-4-(dichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJFMEVGEQWOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224741
Record name 1-(Chloromethyl)-4-(dichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7398-44-9
Record name 1-(Chloromethyl)-4-(dichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7398-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-4-(dichloromethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007398449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Chloromethyl)-4-(dichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-4-(dichloromethyl)benzene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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